molecular formula C27H35N5O6 B12603156 D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-16-0

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12603156
CAS No.: 644997-16-0
M. Wt: 525.6 g/mol
InChI Key: NXZAQPFOYCLQQP-XPFWREHLSA-N
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Description

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: three D-alanine and two D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, D-phenylalanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is coupled to the exposed amine group using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the remaining D-alanine residues.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. In bacterial cell wall synthesis, it can inhibit enzymes like D-alanyl-D-alanine carboxypeptidase, preventing the formation of cross-links in the peptidoglycan layer. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    D-Alanyl-D-alanyl-D-alanine: A shorter peptide with similar properties but lacking the phenylalanine residues.

    D-Alanyl-D-phenylalanine: A simpler peptide with one D-alanine and one D-phenylalanine residue.

    D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine: A peptide with five D-alanine residues.

Uniqueness

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is unique due to the presence of both D-alanine and D-phenylalanine residues, which confer distinct chemical and biological properties. The phenylalanine residues introduce aromaticity and potential for π-π interactions, enhancing its stability and functionality in various applications .

Properties

CAS No.

644997-16-0

Molecular Formula

C27H35N5O6

Molecular Weight

525.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1

InChI Key

NXZAQPFOYCLQQP-XPFWREHLSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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